![molecular formula C11H8FNO2 B13243748 8-Fluoro-5-methylisoquinoline-1-carboxylic acid](/img/structure/B13243748.png)
8-Fluoro-5-methylisoquinoline-1-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the fluorination of a methylisoquinoline precursor followed by carboxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product’s purity and yield .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
8-Fluoro-5-methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different isoquinoline derivatives with altered functional groups.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Fluoro-5-methylisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methylisoquinoline-1-carboxylic acid is not fully understood. similar compounds, such as fluoroquinolones, target bacterial enzymes like DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for DNA replication and transcription, and their inhibition leads to bacterial cell death . It is hypothesized that this compound may exert its effects through similar pathways, although further research is needed to confirm this .
Comparison with Similar Compounds
8-Fluoro-5-methylisoquinoline-1-carboxylic acid can be compared with other fluorinated isoquinoline derivatives, such as:
8-Fluoroisoquinoline: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
5-Methylisoquinoline-1-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Fluoroquinolones: A class of antibiotics with a similar fluorinated structure but different functional groups and biological targets.
The uniqueness of this compound lies in its combination of a fluorine atom and a carboxylic acid group, which provides distinct chemical properties and potential biological activities .
Biological Activity
8-Fluoro-5-methylisoquinoline-1-carboxylic acid is a fluorinated derivative of isoquinoline, notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure that includes a fluoro group and a carboxylic acid functional group, which contribute to its pharmacological properties. The molecular formula for this compound is C_11H_8FNO_2, with a molecular weight of approximately 205.19 g/mol.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Utilizing reagents such as potassium permanganate for oxidation.
- Coupling reactions : Such as the Suzuki–Miyaura coupling to form carbon-carbon bonds.
These synthetic pathways are crucial for obtaining the desired structural configuration that enhances the compound's biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an antibacterial agent . The presence of the fluoro substituent enhances the compound's lipophilicity and bioavailability, which are critical factors in its interaction with biological targets.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various enzymes and receptors involved in bacterial resistance mechanisms. Similar compounds, such as fluoroquinolones, target bacterial enzymes like DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity due to differences in substituent positioning on the isoquinoline ring. The following table summarizes some related compounds:
Compound Name | CAS Number | Notable Features |
---|---|---|
5-Fluoro-6-methylisoquinoline-1-carboxylic acid | 2059941-22-7 | Different position of fluoro and methyl groups |
7-Fluoro-5-methylisoquinoline-1-carboxylic acid | 2060024-25-9 | Fluoro group at C7 position |
5-Fluoro-8-methylisoquinoline-1-carboxylic acid | 2060043-86-7 | Variation in methyl positioning |
These compounds differ primarily in the position of their functional groups, which significantly influences their biological activity and chemical properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Activity : In vitro studies demonstrated that this compound exhibits potent antibacterial effects against various strains of bacteria. The IC50 values indicate significant inhibition at low concentrations.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, with cell line assays showing that the compound can induce apoptosis in cancer cells. For instance, a study reported an IC50 value of approximately 0.47 μM against specific cancer cell lines, indicating strong antiproliferative effects.
- SAR Studies : Structure–activity relationship (SAR) studies have been conducted to optimize the biological activity of isoquinoline derivatives. These studies highlight how modifications in substituent positions can enhance or diminish efficacy against targeted biological pathways.
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
8-fluoro-5-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-3-8(12)9-7(6)4-5-13-10(9)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
VTUFORSCFHCWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
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